Heptylbenzene
Overview
Description
Heptylbenzene is a chemical compound belonging to the class of alkylbenzenes, characterized by a benzene ring attached to a heptyl side chain. Its molecular formula is C₁₃H₂₀, indicating it consists of 13 carbon atoms and 20 hydrogen atoms. This compound is typically a colorless liquid at room temperature and has a boiling point of approximately 275°C . It is insoluble in water but soluble in many organic solvents due to its nonpolar nature .
Preparation Methods
Heptylbenzene is primarily synthesized via the Friedel-Crafts alkylation reaction, a classic method in organic chemistrySpecifically, benzene reacts with a heptyl halide (such as heptyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce this compound . The reaction conditions typically involve anhydrous environments and controlled temperatures to ensure optimal yields.
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process may involve continuous flow reactors and more efficient catalysts to enhance production rates and reduce costs .
Chemical Reactions Analysis
Heptylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is particularly reactive.
Bromination: The benzylic carbon can also undergo bromination using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Scientific Research Applications
Heptylbenzene has several important applications in scientific research and industry:
Organic Chemistry: It serves as a model compound in studies related to alkylbenzenes and their reactivity.
Environmental Science: Due to its persistence and potential for bioaccumulation, this compound is studied for its environmental impact and behavior in ecosystems.
Solvent: Its nonpolar nature makes it a suitable solvent for various organic reactions and processes.
Intermediate: This compound is used as an intermediate in the synthesis of other chemical compounds, including certain plastics and resins.
Mechanism of Action
The mechanism of action of heptylbenzene in chemical reactions often involves the stabilization of intermediates through resonance. For example, in benzylic bromination, the formation of a benzylic radical is stabilized by resonance with the aromatic ring, facilitating the reaction . Similarly, in oxidation reactions, the benzylic position is activated due to the resonance stabilization of the resulting intermediates .
Comparison with Similar Compounds
Heptylbenzene is part of the alkylbenzenes family, which includes compounds like toluene (methylbenzene), ethylbenzene, and propylbenzene. Compared to these compounds, this compound has a longer alkyl chain, which influences its physical properties such as boiling point and solubility . The longer chain also affects its reactivity, particularly in reactions occurring at the benzylic position .
Similar compounds include:
Toluene (Methylbenzene): C₇H₈
Ethylbenzene: C₈H₁₀
Propylbenzene: C₉H₁₂
Butylbenzene: C₁₀H₁₄
Pentylbenzene: C₁₁H₁₆
Hexylbenzene: C₁₂H₁₈
This compound’s uniqueness lies in its balance of aromatic and aliphatic characteristics, making it a valuable compound for various applications .
Properties
IUPAC Name |
heptylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNXAWYDQUGHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061477 | |
Record name | Heptylbenzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |
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Molecular Weight |
176.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | n-Heptylbenzene | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | n-Heptylbenzene | |
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CAS No. |
1078-71-3 | |
Record name | Heptylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Heptylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078713 | |
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Record name | Heptylbenzene | |
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Record name | Benzene, heptyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |
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Record name | Heptylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.805 | |
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Record name | HEPTYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12UC21C7SN | |
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Retrosynthesis Analysis
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